molecular formula C9H16N2 B2510196 5-cyclohexyl-4,5-dihydro-1H-pyrazole CAS No. 2049867-90-3

5-cyclohexyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2510196
CAS No.: 2049867-90-3
M. Wt: 152.241
InChI Key: QZJGBSAJBSFROI-UHFFFAOYSA-N
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Description

5-cyclohexyl-4,5-dihydro-1H-pyrazole, a derivative of the 4,5-dihydro-1H-pyrazole (2-pyrazoline) scaffold, is a versatile building block in medicinal chemistry and drug discovery research. This compound features a five-membered ring with two adjacent nitrogen atoms, and the cyclohexyl substituent at the 5-position offers a unique steric and electronic profile for structure-activity relationship (SAR) studies. The 2-pyrazoline core is recognized as an indispensable scaffold with a broad spectrum of investigated biological activities . Researchers value this structure for developing novel therapeutic agents, particularly in the fields of oncology and inflammation. Studies on similar pyrazole and dihydropyrazole derivatives have shown potential in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response . Furthermore, this class of compounds has been explored for anticancer activity, with mechanisms that may include inducing cell apoptosis and autophagy in various cancer cell lines . The provided this compound is of high quality and is intended for research applications exclusively. It is not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key intermediate in multi-step synthetic routes or as a standard in biological screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJGBSAJBSFROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 5 Cyclohexyl 4,5 Dihydro 1h Pyrazole Within Dihydropyrazole Chemistry: Historical Perspectives and Contemporary Significance

Evolution of Dihydropyrazole Research Landscape

The exploration of pyrazole (B372694) chemistry dates back well over a century, with these five-membered aromatic heterocycles being recognized early on for their utility in various chemical applications. Pyrazoles and their derivatives have been the subject of perpetual research and development, leading to their integration into numerous commercially successful drugs. nih.govmdpi.com This foundational research paved the way for investigations into their reduced forms, the dihydropyrazoles, commonly known as pyrazolines.

Initially, research focused on the fundamental synthesis and characterization of these compounds. A classical and still widely used method for synthesizing 4,5-dihydro-1H-pyrazoles involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.netscispace.com Over the years, the research landscape has matured significantly. While early studies were primarily concerned with synthesis and basic reactivity, the focus has progressively shifted towards harnessing the therapeutic potential of the dihydropyrazole scaffold. This evolution was driven by the discovery that modifying the pyrazole ring to its 4,5-dihydro form could lead to compounds with a diverse array of biological activities. nih.gov Contemporary research is characterized by the development of novel, efficient, and often multicomponent synthesis protocols, including ultrasound-assisted methods, to generate extensive libraries of dihydropyrazole derivatives for biological screening. mdpi.comresearchgate.net

Strategic Importance of 4,5-Dihydro-1H-pyrazole Scaffolds in Chemical Research

The 4,5-dihydro-1H-pyrazole ring is widely regarded as an "indispensable" or "privileged" scaffold in medicinal chemistry. nih.govresearchgate.net This status is attributed to its versatile chemical nature and its presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. The structural flexibility of the dihydropyrazole core allows for substitutions at various positions (notably N-1, C-3, and C-5), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its interaction with specific biological targets. nih.govresearchgate.net

The strategic importance of this scaffold is underscored by the extensive range of biological activities reported for its derivatives. These compounds have been investigated for their potential use in managing a wide variety of diseases, from infections to cancer and neurodegenerative disorders. researchgate.netresearchgate.net The ability of the dihydropyrazole nucleus to serve as a pharmacophore for so many different biological targets makes it a high-value starting point for drug discovery programs.

Below is a table summarizing the diverse research findings associated with the 4,5-dihydro-1H-pyrazole scaffold.

Biological ActivityResearch Focus
Anticancer Investigated as telomerase inhibitors and antiproliferative agents against various cancer cell lines, including breast and gastric cancer. rsc.orgnih.gov
Antimicrobial Derivatives show significant activity against a range of bacteria and fungi, addressing the need for new agents to combat resistant strains. researchgate.netnih.gov
Anti-inflammatory Compounds have been designed and evaluated for their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. researchgate.net
Antioxidant Many dihydropyrazole derivatives have been identified as potent free radical scavengers. nih.gov
Enzyme Inhibition Serves as a core for inhibitors of various enzymes, including α-amylase, dipeptidyl peptidase IV (DPP-IV), and monoamine oxidases (MAOs). researchgate.netnih.govnih.gov
Antiviral The scaffold has been explored for its potential to inhibit viral replication. researchgate.net
Antitubercular Certain derivatives have shown promising activity against Mycobacterium tuberculosis. researchgate.net

Positioning of 5-Cyclohexyl-4,5-dihydro-1H-pyrazole within the Dihydropyrazole Family

The specific compound, this compound, represents a strategic modification of the core dihydropyrazole scaffold. The introduction of a cyclohexyl group at the C-5 position is a deliberate design choice intended to modulate the molecule's physicochemical properties and, consequently, its biological activity.

The cyclohexyl moiety is a bulky, non-polar, and hydrophobic group. In medicinal chemistry, the incorporation of such groups can have several important effects:

Increased Lipophilicity: The cyclohexyl group significantly increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier or bacterial cell walls, potentially improving bioavailability and efficacy.

Steric Influence: The size and conformational flexibility of the cyclohexane ring can influence how the molecule binds to a biological target. It can promote specific binding orientations or create favorable van der Waals interactions within a receptor's binding pocket.

Enhanced Potency: Research on related pyrazolone structures has shown that the presence of a bulky hydrophobic cyclohexyl group can improve anti-inflammatory potency. nih.gov This suggests that the cyclohexyl substituent on the dihydropyrazole ring is likely intended to enhance interactions with hydrophobic pockets in target enzymes or receptors.

While extensive research has been published on the broader family of 4,5-dihydropyrazoles, specific studies focusing solely on this compound are not prevalent in the literature. However, its structure places it firmly within the class of dihydropyrazoles designed for biological investigation. It can be considered a targeted analogue, where the foundational activity of the dihydropyrazole nucleus is potentially amplified or directed towards specific therapeutic targets by the unique properties of the C-5 cyclohexyl substituent. Its synthesis would typically follow established routes, such as the reaction of 1-cyclohexyl-2-en-1-one (cyclohexyl vinyl ketone) with hydrazine. The compound serves as an example of how the versatile dihydropyrazole scaffold is systematically modified to explore new chemical space and develop molecules with tailored biological profiles.

Spectroscopic and Structural Characterization of 4,5 Dihydro 1h Pyrazoles

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,5-dihydro-1H-pyrazole derivatives, providing detailed information about the molecular framework and stereochemistry. Both ¹H and ¹³C NMR are instrumental in identifying the pyrazoline ring protons and carbons.

In the ¹H NMR spectrum of a 5-substituted 4,5-dihydro-1H-pyrazole, the protons on the heterocyclic ring typically exhibit a characteristic AMX or ABX spin system, depending on the substitution pattern. The methylene (B1212753) protons at the C4 position (H_A and H_B) and the methine proton at the C5 position (H_X) give rise to distinct signals. The H_X proton, being adjacent to the cyclohexyl group, would appear as a doublet of doublets due to coupling with the two diastereotopic protons at C4. The chemical shifts for the pyrazoline ring protons in related structures are generally observed in the range of δ 2.9-3.9 ppm for the methylene protons and δ 5.0-5.7 ppm for the methine proton. scispace.comnih.gov

¹³C NMR spectroscopy provides further confirmation of the structure. The carbon atoms of the pyrazoline ring have characteristic chemical shifts: C3 is typically found in the range of δ 140-160 ppm, C4 (methylene carbon) appears at approximately δ 40-45 ppm, and C5 (methine carbon) resonates around δ 53-60 ppm. scispace.comnih.gov The signals for the cyclohexyl group would be expected in the aliphatic region of the spectrum. Advanced NMR techniques such as DEPT, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-cyclohexyl-4,5-dihydro-1H-pyrazole

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-~150-160
C4~3.0-4.0 (diastereotopic protons)~40-45
C5~5.0-5.5~55-65
Cyclohexyl C1'-~35-45
Cyclohexyl C2'-C6'~1.0-2.0~25-35

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. The C=N stretching vibration of the pyrazoline ring is expected to appear in the region of 1598-1660 cm⁻¹. researchgate.netnih.gov The C-N stretching vibration typically gives rise to a band in the range of 1072-1259 cm⁻¹. rjpbcs.comresearchgate.net The N-H stretching vibration of the pyrazoline ring is anticipated to be observed as a broad band around 3242-3400 cm⁻¹. nih.govrjpbcs.com Additionally, the C-H stretching vibrations of the cyclohexyl group and the pyrazoline ring would be present in the 2850-3000 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-HStretching3242-3400
C-H (sp³)Stretching2850-3000
C=NStretching1598-1660
C-NStretching1072-1259

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of pyrazoline derivatives under mass spectrometric conditions is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways involve the cleavage of the pyrazoline ring. The fragmentation patterns can be complex, but often involve the loss of small molecules or radicals, providing valuable structural clues. chemguide.co.ukmiamioh.edu The fragmentation is often dependent on the position and nature of the substituents. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₁₆N₂
Molecular Weight152.24 g/mol
Key Fragmentation PathwaysLoss of cyclohexyl radical, cleavage of the pyrazoline ring

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the calculated values based on the proposed molecular formula. For this compound (C₉H₁₆N₂), the theoretical elemental composition would be approximately 71.00% carbon, 10.59% hydrogen, and 18.41% nitrogen. Close agreement between the experimental and calculated values provides strong evidence for the compound's purity and empirical formula. nih.govnih.gov

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolCalculated Percentage
CarbonC71.00%
HydrogenH10.59%
NitrogenN18.41%

X-ray Crystallography for Solid-State Structural Elucidation

Table 5: Expected Crystal Structure Parameters for this compound (based on analogous structures)

ParameterExpected Information
Crystal SystemTo be determined (e.g., monoclinic, orthorhombic)
Space GroupTo be determined
Unit Cell DimensionsPrecise values for a, b, c, α, β, γ
Bond Lengths and AnglesConfirmation of covalent bonding and geometry
ConformationPuckering of the pyrazoline ring, chair/boat conformation of the cyclohexyl ring
Intermolecular InteractionsPresence and geometry of hydrogen bonds, van der Waals forces

Computational and Theoretical Studies on 4,5 Dihydro 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of computational chemistry. eurasianjournals.comaip.org DFT calculations provide detailed insights into the geometric and electronic properties of molecules like 5-cyclohexyl-4,5-dihydro-1H-pyrazole.

Investigation of Equilibrium Geometries

DFT calculations are employed to determine the optimized molecular geometry of pyrazole (B372694) derivatives, providing data on bond lengths and angles. aip.org For pyrazole rings, theoretical calculations have shown close agreement with experimental values obtained from X-ray analysis. nih.gov For instance, in one study, the calculated bond lengths for a pyrazole ring were found to be 1.24394 Å, 1.38125 Å, and 1.37144 Å, which were very close to the actual values. nih.gov The planarity of the pyrazole molecule is also a key aspect investigated, with dihedral angles in many studied pyrazole derivatives being almost zero, supporting a planar conformation. rdd.edu.iqnih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring Derivative

ParameterCalculated Value (DFT)
Bond Length C=N1.24394 Å
Bond Length C-N1.38125 Å
Bond Length N-N1.37144 Å
Bond Angle O1–C10–C9122.22°
Bond Angle C14–O2–C18118.52°
Bond Angle N4–C11–C12121.37°

HOMO-LUMO Energy Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. nih.govaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher polarizability, lower kinetic stability, and higher chemical reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For example, in a study comparing two pyrazole derivatives, Pyz-1 with an energy gap of 5.118 eV was found to be more reactive than Pyz-2 with an energy gap of 5.166 eV. nih.gov The distribution of HOMO and LUMO densities across the molecule can identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Representative Pyrazole Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyz-1-6.150-1.0325.118
Pyz-2-6.102-0.9375.166
L1Not specifiedNot specified4.38
L2Not specifiedNot specified5.75

Note: This table presents data from different pyrazole derivatives to illustrate the concept and is not specific to this compound. nih.govnih.gov

Mulliken Atomic Charges and Electron Distribution

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, providing insights into the electron distribution and the nature of chemical bonds. researchgate.netstackexchange.com These charges are calculated based on the distribution of the electron density among the atoms as determined by the molecular orbitals. uni-muenchen.de The analysis helps in understanding the electrostatic potential and identifying reactive sites within the molecule. aip.org For instance, the presence of substituents can significantly alter the charge distribution; a phenyl substituent, through resonance effects, can reduce the negative charge on a nitrogen atom in the pyrazole ring. jocpr.com

Harmonic Vibrational Frequencies

Theoretical vibrational frequencies calculated using DFT methods can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. researchgate.netderpharmachemica.com Calculated frequencies are often scaled to better match experimental values. researchgate.net For pyrazole derivatives, characteristic stretching vibrations for C-H, C=C, and C=N bonds are typically observed in specific regions of the infrared spectrum. researchgate.net For example, aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations in aromatic systems are observed between 1620-1390 cm⁻¹. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. hilarispublisher.comnih.gov These methods are particularly valuable in drug discovery for understanding how a ligand, such as a 4,5-dihydro-1H-pyrazole derivative, might interact with a biological target like an enzyme or receptor. hilarispublisher.comacs.org

Docking studies have been instrumental in designing and optimizing pyrazole-based inhibitors for various targets, including kinases and cyclooxygenase (COX) enzymes. hilarispublisher.comproquest.comdergipark.org.tr The process involves placing the ligand into the active site of the receptor and evaluating the interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. nih.gov For instance, in studies on COX-2 inhibitors, the 4,5-dihydro-1H-pyrazole ring was identified as a key structural feature for interaction with the enzyme's active site. proquest.comrjptonline.orgresearchgate.net The insights gained from these studies can guide the synthesis of more potent and selective inhibitors. hilarispublisher.com

Conformational Analysis of the Dihydropyrazole Ring and Cyclohexyl Moiety

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgunicamp.br For this compound, this analysis involves considering the conformations of both the five-membered dihydropyrazole ring and the six-membered cyclohexyl ring.

The five-membered dihydropyrazole ring is not planar and can adopt various envelope or twist conformations to minimize steric and torsional strain. unibo.it The specific conformation will be influenced by the substituents on the ring.

Thermodynamic Favorability and Reaction Pathway Predictions

Computational and theoretical chemistry have become indispensable tools for elucidating the mechanisms, thermodynamics, and kinetics of chemical reactions involving 4,5-dihydro-1H-pyrazole systems. Methods such as Density Functional Theory (DFT) allow for the detailed exploration of reaction pathways, the prediction of product regioselectivity, and the determination of thermodynamic stability of various isomers and tautomers.

Reaction Pathway Analysis

The formation of the 4,5-dihydropyrazole ring, typically through a [3+2] cycloaddition reaction, is a central focus of theoretical studies. These investigations help to understand whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. For instance, a DFT study on the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an allylated pyrazole confirmed that the reaction takes place via a one-step mechanism. nih.gov Similarly, the Molecular Electron Density Theory (MEDT) has been employed to analyze the [3+2] cycloaddition reactions of nitrylimines, characterizing the processes as one-step mechanisms. researchgate.net

Computational models are also crucial for predicting the regioselectivity of these cycloadditions. By analyzing the transition state energies for different possible addition pathways, researchers can determine the most likely product. In one study, the activation free energies for the (3+2) cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with various styrene (B11656) derivatives were calculated to justify the experimentally observed products. acs.org The calculated activation energies for the formation of the two possible regioisomers often show a significant difference, explaining the high regioselectivity observed in practice. For example, in a reaction between a nitrylimine and a dipolarophile, the transition state leading to one regioisomer was found to be favored by a significant energy margin. nih.gov

The following table presents calculated activation free energies for the [3+2] cycloaddition reaction between 2,2,2-trifluorodiazoethane and various substituted styrenes, illustrating the influence of substituents on the reaction barrier.

Data sourced from a study on the one-pot cycloaddition–isomerization–oxidation of 2,2,2-trifluorodiazoethane and styryl derivatives. acs.org

Thermodynamic Favorability and Tautomerism

Beyond reaction kinetics, computational studies provide deep insights into the thermodynamic stability of different pyrazoline isomers. The 4,5-dihydro-1H-pyrazole system can exist in different tautomeric forms, primarily Δ¹-pyrazolines (4,5-dihydro-3H-pyrazoles), Δ²-pyrazolines (4,5-dihydro-1H-pyrazoles), and Δ³-pyrazolines (2,3-dihydro-1H-pyrazoles). Theoretical calculations have shown that Δ²-pyrazolines are generally the most thermodynamically stable tautomers. scispace.com

The energy difference between tautomers and the activation barriers for their interconversion can be quantified. A study on a 3,5-disubstituted pyrazole revealed that the 1H-tautomer is thermodynamically more favorable than the 2H-tautomer by 1.4 kcal/mol in terms of Gibbs free energy (ΔG). mdpi.com The same study calculated the Gibbs free energies of activation (ΔG‡) for both intramolecular and solvent-assisted tautomerization, providing a comprehensive thermodynamic and kinetic picture of the equilibrium.

The table below summarizes the calculated Gibbs free energies for the tautomerization of a substituted pyrazole, highlighting the kinetic barriers and thermodynamic differences between the forms.

Data adapted from quantum-chemical calculations on a 5(3)-(4-tert-butylphenyloxy)methoxy-3(5)-phenyl-1H-pyrazole system. mdpi.comresearchgate.net

These computational predictions are vital for understanding reaction outcomes, which can be governed by either kinetic or thermodynamic control. nih.govmdpi.com For instance, while one reaction pathway may have a lower activation barrier (kinetic product), the final product distribution may favor a more stable isomer if the reaction conditions allow for equilibrium to be reached (thermodynamic product). DFT calculations can predict the energy profiles for both scenarios, guiding the choice of experimental conditions to favor the desired product. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4,5 Dihydro 1h Pyrazoles

Oxidation of Dihydropyrazole Ring to Pyrazole (B372694) Derivatives

The oxidation of 4,5-dihydropyrazoles, also known as 2-pyrazolines, to their corresponding aromatic pyrazole derivatives is a fundamental and widely utilized transformation. This aromatization process results in a thermodynamically more stable heteroaromatic system. For 5-cyclohexyl-4,5-dihydro-1H-pyrazole, this reaction would yield 5-cyclohexyl-1H-pyrazole.

A variety of oxidizing agents have been employed for this conversion, and the choice of reagent can depend on the substitution pattern of the dihydropyrazole ring. Common oxidants include potassium permanganate (B83412) (KMnO4), manganese dioxide (MnO2), lead tetraacetate (Pb(OAc)4), and milder reagents such as iodine in the presence of a base.

More contemporary methods utilize reagents like tetrabutylammonium (B224687) peroxydisulfate (B1198043) (TBAPS) for the thermal oxidation of 3,5-diaryl-1-phenyl-2-pyrazolines. researchgate.net The proposed mechanism for this reaction involves an electron-transfer-induced process. researchgate.net Similarly, singlet oxygen (1O2) has been shown to be a chemoselective oxidant for the aromatization of 1,3,5-trisubstituted 2-pyrazolines, often leading to quantitative yields in short reaction times. researchgate.net

While direct studies on this compound are not extensively documented, it is anticipated that this compound would undergo oxidation to the corresponding pyrazole under similar conditions to other 5-alkyl-substituted dihydropyrazoles. The presence of the bulky cyclohexyl group is not expected to significantly hinder the oxidation process, which primarily involves the dihydropyrazole ring itself.

Table 1: Common Oxidizing Agents for Dihydropyrazole Aromatization

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO4)Acetone, room temperature
Manganese Dioxide (MnO2)Chloroform, reflux
Lead Tetraacetate (Pb(OAc)4)Dichloromethane, room temperature
Iodine/BaseEthanol (B145695), reflux
Tetrabutylammonium peroxydisulfateAcetonitrile, thermal
Singlet Oxygen (1O2)Photochemical or chemical generation

Hydrolytic Transformations of Fused Dihydropyrazole Rings

The hydrolytic stability of the 4,5-dihydro-1H-pyrazole ring is generally high under neutral conditions. However, under acidic or basic conditions, particularly in fused ring systems, hydrolytic transformations can occur. For a fused system involving a this compound, the specific nature of the fused ring would dictate the susceptibility to hydrolysis.

While there is a paucity of specific literature on the hydrolytic transformations of fused dihydropyrazole rings bearing a 5-cyclohexyl substituent, general principles of heterocyclic chemistry suggest that acid-catalyzed hydrolysis could proceed via protonation of one of the nitrogen atoms, followed by nucleophilic attack of water. This could potentially lead to ring-opened products, such as hydrazones of β-hydroxy ketones or α,β-unsaturated ketones, depending on the subsequent reaction pathways. The stability of the dihydropyrazole ring in many derivatives, however, suggests that harsh conditions would be necessary to effect such transformations.

Ring-Opening and Rearrangement Pathways

Ring-opening and rearrangement reactions of 4,5-dihydro-1H-pyrazoles are less common than their oxidation but can be induced under specific conditions, such as thermolysis or photolysis. These reactions can lead to a variety of products, including cyclopropanes, alkenes, and other nitrogen-containing compounds, often through radical or concerted pathways.

For 5-alkyl-4,5-dihydropyrazoles, photochemical extrusion of nitrogen (N2) is a known reaction that can lead to the formation of cyclopropane (B1198618) derivatives. In the case of this compound, this would likely result in the formation of a cyclohexyl-substituted cyclopropane. The stereochemistry of the starting dihydropyrazole can influence the stereochemistry of the resulting cyclopropane.

Rearrangement pathways are highly dependent on the substitution pattern of the dihydropyrazole ring. While specific rearrangements for this compound are not well-documented, analogous systems have been shown to undergo various skeletal reorganizations under thermal or catalytic conditions. For instance, some dihydropyrazoles can rearrange to form pyrimidinium salts in the presence of certain reagents.

Electrophilic and Nucleophilic Reactivity of the Dihydropyrazole Nucleus

The electronic nature of the 4,5-dihydro-1H-pyrazole nucleus allows for both electrophilic and nucleophilic reactions at different positions of the ring.

Nucleophilic Reactivity: The N1 atom of the dihydropyrazole ring, being a secondary amine, is nucleophilic and readily undergoes reactions with electrophiles. This is the basis for the derivatization strategies discussed in section 5.5.

Electrophilic Reactivity: The C=N double bond within the dihydropyrazole ring has an electrophilic carbon atom (C3) and can be susceptible to attack by nucleophiles. However, this reactivity is less pronounced than in imines due to the electronic influence of the adjacent nitrogen atom. Nucleophilic addition to the C=N bond would lead to a saturated pyrazolidine (B1218672) ring system.

The saturated carbon atoms of the ring (C4 and C5) are generally not susceptible to electrophilic or nucleophilic attack unless activated by adjacent functional groups. The cyclohexyl substituent at the C5 position is also relatively unreactive under standard conditions.

Derivatization Strategies at N1 Position (e.g., Carbamoyl (B1232498) and Thiocarbamoyl Substitutions)

The nucleophilic N1 atom of the 4,5-dihydro-1H-pyrazole ring is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups. Among the most common derivatizations are the formation of N1-carbamoyl and N1-thiocarbamoyl derivatives. These functional groups can significantly alter the biological and chemical properties of the parent molecule.

The synthesis of these derivatives is typically achieved by reacting the this compound with an appropriate isocyanate or isothiocyanate. The lone pair of electrons on the N1 nitrogen attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of a stable carbamoyl or thiocarbamoyl linkage.

Synthesis of N1-Carbamoyl and Thiocarbamoyl Derivatives:

Reaction with Isocyanates: this compound + R-N=C=O → 1-(R-aminocarbonyl)-5-cyclohexyl-4,5-dihydro-1H-pyrazole

Reaction with Isothiocyanates: this compound + R-N=C=S → 1-(R-aminothioxomethyl)-5-cyclohexyl-4,5-dihydro-1H-pyrazole

These reactions are generally high-yielding and proceed under mild conditions. The resulting N1-substituted derivatives are often stable, crystalline solids. This derivatization strategy has been widely used in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov

Table 2: Examples of N1-Derivatization Reactions

ReagentProduct Type
Alkyl or Aryl IsocyanateN1-Carbamoyl dihydropyrazole
Alkyl or Aryl IsothiocyanateN1-Thiocarbamoyl dihydropyrazole
Acid ChloridesN1-Acyl dihydropyrazole
Alkyl HalidesN1-Alkyl dihydropyrazole

Functionalization of the Cyclohexyl Moiety

While the dihydropyrazole ring is often the primary site of reactivity, the cyclohexyl moiety at the C5 position can also be functionalized, although this typically requires more specific and often harsher reaction conditions. The C-H bonds of the cyclohexyl ring are generally unreactive, but modern synthetic methods, particularly those involving transition metal catalysis, have enabled the direct functionalization of such saturated hydrocarbon fragments.

For instance, transition metal-catalyzed C-H activation could potentially be used to introduce functional groups such as halogens, hydroxyl groups, or new carbon-carbon bonds onto the cyclohexyl ring. researchgate.net The regioselectivity of such reactions can be challenging to control, and may lead to a mixture of products.

Alternatively, if the starting material for the synthesis of the dihydropyrazole already contains a functionalized cyclohexyl ring (e.g., a cyclohexanone (B45756) derivative), this functionality can be carried through the synthesis or further modified in the final product. For example, a ketone group on the cyclohexyl ring could be reduced to an alcohol or converted to an amine via reductive amination.

The development of methods for the selective functionalization of the cyclohexyl moiety in such molecules remains an area of active research, as it would provide access to a wider range of structurally diverse compounds with potentially novel properties.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro and in Silico Investigations

Correlating Structural Modifications with Biological Activities

The therapeutic potential of the pyrazoline scaffold is unlocked through strategic substitution. The introduction of different functional groups allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn dictates the compound's ability to interact with specific biological targets.

While many studies on pyrazoline derivatives focus on aryl substituents at the C5 position, the introduction of a non-aromatic, bulky cyclohexyl group imparts distinct properties that significantly influence the activity profile. The cyclohexyl moiety enhances the lipophilicity of the molecule, which can facilitate membrane permeability and access to hydrophobic binding pockets within target enzymes.

Research into related heterocyclic structures has underscored the importance of such substitutions. For instance, in one study focused on pyrazole (B372694) derivatives as potential antiviral agents against the Dengue virus, a cyclohexyl group was found to be essential for the observed anti-DENV activity. nih.gov In a separate investigation of 3,5-disubstituted pyrazole derivatives as meprin inhibitors, a compound featuring a cyclopentyl group at the C5 position exhibited a high inhibitory activity comparable to its 3,5-diphenyl analogue, indicating that bulky cycloalkane rings are well-tolerated in the enzyme's active site and can contribute effectively to binding affinity. scispace.com The flexible nature of the cyclohexyl ring, which can adopt various conformations (e.g., chair, boat), may also allow for an optimal steric fit within a binding site, a concept known as induced fit.

Beyond the C5 position, substituents on the N1 and C3 atoms of the dihydropyrazole ring play a crucial role in modulating biological activity.

N1-Position Substituents: The N1 position is frequently substituted with acyl groups (e.g., acetyl, propanoyl) or thiocarbamoyl moieties. mdpi.comnih.gov SAR studies on monoamine oxidase (MAO) inhibitors revealed that substituting the N1 position with acetyl or thiocarbamoyl groups was more favorable for inhibitory activity compared to larger groups like propanoyl or substituted phenyl rings. mdpi.com This suggests that the size and electronic nature of the N1 substituent are critical for effective interaction with the enzyme's active site.

Enzyme Inhibition Studies (In Vitro and Computational)

Derivatives of 5-cyclohexyl-4,5-dihydro-1H-pyrazole have been investigated for their ability to inhibit several key enzymes implicated in various pathological conditions. These studies, combining direct enzymatic assays (in vitro) with molecular modeling (in silico), provide a detailed picture of the compound's mechanism of action at the molecular level.

The 4,5-dihydro-1H-pyrazole scaffold has proven to be a promising template for the development of MAO inhibitors, which are of interest in the treatment of neurological disorders. nih.gov Various derivatives have demonstrated potent and selective inhibition of the two MAO isoforms, MAO-A and MAO-B. nih.govnih.gov

Studies on N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed inhibitory activity in the micromolar range with a preference for the MAO-A isoform. nih.gov In contrast, a series of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles were identified as potent and highly selective inhibitors of human MAO-B. nih.gov Computational docking studies have helped to elucidate the binding modes of these inhibitors, revealing key interactions with amino acid residues within the active sites of both MAO-A and MAO-B. nih.gov The orientation of the pyrazoline ring and its substituents within the enzyme's binding cavity is critical for achieving high affinity and selectivity.

Compound SeriesTargetIC₅₀ (µM)Selectivity
N1-Propanoyl-3,5-diphenyl-pyrazolinesMAO-AMicromolar RangeMAO-A selective
1-Methyl-3,5-diphenyl-pyrazolinesMAO-BPotent (e.g., <1 µM)MAO-B selective
1-Thiocarbamoyl-pyrazolinesMAO-APotent (Comparable to clorgyline)MAO-A selective

Table 1: Representative Monoamine Oxidase (MAO) Inhibition Data for Dihydropyrazole Derivatives. Data compiled from multiple sources. nih.govnih.govnih.gov

The pyrazole core is a well-established pharmacophore for cyclooxygenase (COX) inhibition, famously represented by the selective COX-2 inhibitor celecoxib. nih.govmdpi.com Research has extended to the 4,5-dihydropyrazole scaffold, identifying derivatives with inhibitory activity against both COX-1 and COX-2 isoforms. shd-pub.org.rsresearchgate.net

The selectivity for COX-2 over COX-1 is a key objective in the design of anti-inflammatory agents to minimize gastrointestinal side effects. This is often achieved by incorporating a sulfonyl or sulfonamide group on a phenyl ring attached to the pyrazoline core, which can interact with a specific side pocket present in the COX-2 active site but not in COX-1. researchgate.net A study of 1,3,5-trisubstituted pyrazolines found that a derivative with a 4-chlorophenyl group at N1 and a 4-(methanesulfonyl)phenyl group at C5 exhibited potent and selective COX-2 inhibition with an IC₅₀ value of 0.05 µM. researchgate.net

Compound Substituents (N1, C3, C5)TargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-chlorophenyl, Phenyl, 4-(methanesulfonyl)phenylCOX-20.05>200
Phenyl, Phenyl, 4-methoxyphenylCOX-20.7822.77
1-(3-Fluorophenyl), 3-(2-thienyl), 5-(3,4-methylenedioxyphenyl)COX-1PotentCOX-1 selective

Table 2: Cyclooxygenase (COX) Inhibition Data for Representative Dihydropyrazole Derivatives. Data compiled from multiple sources. shd-pub.org.rsresearchgate.net

The pyrazoline scaffold has also been explored for its potential as an inhibitor of EGFR kinase, a target in cancer therapy. nih.govnih.gov Various pyrazoline-based hybrids, such as thiazolyl-pyrazolines, have been synthesized and shown to possess significant EGFR inhibitory activity. dovepress.com

Compound SeriesTargetIC₅₀Key Interactions
Thiazolyl-pyrazolinesEGFRNanomolar to low micromolarH-bond with Met769
Pyrimidine-pyrazole hybridsEGFR (WT & Mutant)Nanomolar rangeATP-competitive binding
Pyrazolo[3,4-d]pyrimidinesEGFRPotentInteraction with hinge region

Table 3: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by Pyrazoline-based Compounds. Data compiled from multiple sources. nih.govdovepress.comresearchgate.net

Compound Names Table

Abbreviation/ReferenceFull Chemical Name
Celecoxib4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
ClorgylineN-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine
This compoundThis compound

Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of 4,5-dihydro-1H-pyrazole have been identified as a promising class of inhibitors for neuronal nitric oxide synthase (nNOS). An overproduction of nitric oxide (NO) by nNOS is associated with neurotoxicity and various neurological disorders, making nNOS inhibitors a critical area of research. researchgate.net Studies have been conducted to design, synthesize, and characterize new nNOS inhibitors based on the 4,5-dihydro-1H-pyrazole structure, with the goal of developing compounds with neuroprotective activity. nih.gov

Research into a series of these derivatives has established a clear structure-activity relationship for nNOS inhibition. nih.gov For instance, compounds featuring a cyclopropanecarbonyl group at the 1-position of the pyrazole ring have demonstrated significant inhibitory activity. nih.govresearchgate.net The nature and position of substituents on the aromatic ring attached to the pyrazole core also play a crucial role in determining the inhibitory potency. researchgate.net Specifically, certain substitutions on the phenyl ring at position 3, such as chloro and methoxy (B1213986) groups, have led to compounds with high nNOS inhibition percentages. nih.govresearchgate.net These findings suggest that the cyclohexyl group at position 5 of the target compound likely influences the conformational properties and lipophilicity, which are key factors in binding to the nNOS active site. The neuroprotective potential of these derivatives is attributed solely to the inhibition of nNOS, as they have been found to be inactive against kynurenine-3-hydroxylase (KYN3OH). researchgate.net

Table 1: nNOS Inhibition by 4,5-dihydro-1H-pyrazole Derivatives

Compound ID R Group (Position 1) R' Group (Position 3) nNOS Inhibition (%)
11r Cyclopropanecarbonyl 2-amino-5-chlorophenyl 70% nih.gov
11e Cyclopropanecarbonyl 2-amino-5-methoxyphenyl 62% nih.gov

Reverse Transcriptase (RT) Inhibition

While direct studies on this compound as a reverse transcriptase inhibitor are not extensively documented, the broader class of pyrazole and pyrimidine (B1678525) derivatives has been investigated for antiviral activities, including the inhibition of RNA-dependent RNA polymerase (RdRp), a type of reverse transcriptase. For example, certain 5-alkyl-6-aryl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones have been identified as excellent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In the development of antiviral agents, the aromatic ring at the C-6 position of a pyrimidine has been replaced by a cyclohexyl group, leading to compounds targeting viral polymerases. nih.gov This suggests that the pyrazole scaffold, particularly with a cyclohexyl substitution, could be a viable starting point for designing novel RT inhibitors. The mechanism of such inhibition often involves binding to allosteric sites on the enzyme, inducing conformational changes that impair its function, a hallmark of NNRTIs.

In Vitro Studies on Antimicrobial Activity Mechanisms (Excluding Specific Strain Names)

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. orientjchem.orgnih.gov Derivatives of 4,5-dihydro-1H-pyrazole have demonstrated notable antibacterial and antifungal properties. researchgate.net The proposed mechanisms for their antimicrobial action are diverse and target essential cellular processes in microorganisms.

One of the primary mechanisms is the inhibition of DNA gyrase. bohrium.comeurekaselect.comresearchgate.net This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. bohrium.comresearchgate.net Molecular docking studies have supported the hypothesis that pyrazole derivatives can fit into the active site of DNA gyrase, thereby inhibiting its function. researchgate.net Another potential target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids in bacteria. arabjchem.org

Furthermore, some pyrazole derivatives are believed to exert their antimicrobial effects by disrupting the cell membrane or inhibiting other critical enzymes involved in microbial metabolism. nih.govnih.gov The lipophilic nature of the cyclohexyl group in this compound may enhance its ability to penetrate microbial cell walls, thereby increasing its potential efficacy. Structure-activity relationship analyses have revealed that modifications to the substituents on the pyrazole ring can significantly modulate the antimicrobial spectrum and potency. nih.govnih.gov

In Vitro Studies on Anticancer Activity Mechanisms (Excluding Specific Cell Line Data)

Pyrazole derivatives are recognized for their significant potential as anticancer agents, acting through a variety of biological mechanisms. nih.govtandfonline.comacs.org The 4,5-dihydro-1H-pyrazole scaffold is a key structural motif in the design of new cytotoxic compounds. srrjournals.com The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell cycle progression and signal transduction.

A primary mechanism of action is the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). nih.gov Inhibition of these kinases can disrupt cancer cell proliferation, angiogenesis, and survival pathways. For instance, some pyrazole derivatives have shown potent dual inhibitory activity against EGFR and VEGFR-2. nih.gov Others have demonstrated significant inhibition of CDK2, leading to cell cycle arrest. nih.gov

Another important anticancer mechanism involves the induction of apoptosis, or programmed cell death. srrjournals.com Pyrazole derivatives can trigger apoptotic pathways in cancer cells, often through the modulation of pro- and anti-apoptotic proteins. Additionally, some compounds have been found to act as DNA binding agents, interfering with DNA replication and transcription in rapidly dividing cancer cells. tandfonline.com The presence of different functional groups on the pyrazole ring significantly influences the specific mechanism of action and the potency of the anticancer effect. nih.govnih.gov

Theoretical Basis for Biological Activity and Receptor Binding Modes

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives, providing valuable insights into their molecular behavior and interactions with biological targets. eurasianjournals.comresearchgate.net Techniques such as molecular docking, quantum mechanical calculations (like Density Functional Theory - DFT), and molecular dynamics simulations are employed to predict binding modes, affinities, and the electronic structure of these compounds. eurasianjournals.comnih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions of 4,5-dihydro-1H-pyrazole derivatives with the active sites of various enzymes. For nNOS, these studies help to visualize how the molecule fits into the enzyme's binding pocket and which residues it interacts with, confirming a competitive mode of inhibition. researchgate.netnih.gov Similarly, for antimicrobial targets like DNA gyrase and DHFR, docking simulations can predict the binding conformation and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. researchgate.netarabjchem.org

DFT calculations provide detailed information about the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. eurasianjournals.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability, which correlates with its biological activity. nih.gov Molecular dynamics simulations further explore the dynamic behavior and conformational flexibility of pyrazole derivatives within a biological environment, offering a more realistic model of their interactions with target receptors over time. eurasianjournals.comresearchgate.net These computational approaches are crucial for rational drug design, enabling the optimization of lead compounds to enhance their pharmacological properties. eurasianjournals.com

Advanced Methodological Considerations in Dihydropyrazole Research

Reaction Optimization Techniques (e.g., Microwave Irradiation, Solvent-Free Conditions)

The optimization of reaction conditions is a critical aspect of modern organic synthesis, aiming to enhance product yields, reduce reaction times, and minimize environmental impact. For the synthesis of dihydropyrazoles, techniques such as microwave irradiation and solvent-free conditions have emerged as powerful alternatives to conventional heating methods.

Microwave Irradiation:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants, often leading to a significant reduction in reaction times compared to conventional heating methods. This rapid heating can also lead to higher product yields and improved purity. The synthesis of various 4,5-dihydro-1H-pyrazole derivatives has been successfully achieved using microwave irradiation, demonstrating the versatility of this technique. While specific studies focusing solely on the microwave-assisted synthesis of 5-cyclohexyl-4,5-dihydro-1H-pyrazole are not extensively documented, the general principles are applicable. The reaction of a cyclohexyl-substituted chalcone (B49325) with a hydrazine (B178648) derivative under microwave irradiation would be expected to proceed much faster than under traditional reflux conditions.

Solvent-Free Conditions:

Solvent-free, or solid-state, reactions represent a green chemistry approach that minimizes the use of hazardous organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. This method can lead to higher efficiency, easier product isolation, and reduced environmental pollution. The synthesis of pyrazoline derivatives under solvent-free conditions has been reported, showcasing the potential of this technique to produce these heterocyclic compounds in a more environmentally friendly manner.

Table 1: Comparison of Conventional and Advanced Synthesis Techniques for Dihydropyrazoles

ParameterConventional HeatingMicrowave IrradiationSolvent-Free Conditions
Energy Source Oil bath, heating mantleMicrowavesMechanical grinding, heating
Reaction Time Hours to daysMinutes to hoursMinutes to hours
Energy Efficiency LowHighHigh
Solvent Usage HighLow to moderateNone or minimal
Product Yield Moderate to goodGood to excellentGood to excellent
Work-up Often requires extraction and purificationSimplified due to cleaner reactionsOften involves simple washing/filtration
Environmental Impact Higher due to solvent use and energy consumptionLowerLowest

Stereochemical Control in Dihydropyrazole Synthesis

The synthesis of dihydropyrazoles with specific stereochemistry is of great interest, particularly for applications in medicinal chemistry where the biological activity of a molecule can be highly dependent on its three-dimensional structure. The 5-substituted-4,5-dihydro-1H-pyrazole core, as seen in this compound, contains a stereocenter at the C5 position, meaning it can exist as two enantiomers.

Achieving stereochemical control in the synthesis of such compounds typically involves asymmetric synthesis, which can be approached in several ways:

Use of Chiral Substrates: Starting from a chiral precursor, such as a chiral chalcone, can induce stereoselectivity in the final pyrazoline product.

Use of Chiral Reagents: Employing a chiral hydrazine derivative can lead to the formation of diastereomeric pyrazoline products that may be separable.

Use of Chiral Catalysts: This is a highly efficient approach where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Organocatalysts, such as chiral amines or thioureas, and chiral metal complexes have been used for the enantioselective synthesis of pyrazolines.

While the principles of asymmetric synthesis are well-established for various pyrazoline derivatives, specific and detailed research on the stereochemical control in the synthesis of this compound is limited in publicly available literature. However, the general strategies developed for other 5-substituted pyrazolines could likely be adapted for this specific compound.

Table 2: Strategies for Stereochemical Control in Dihydropyrazole Synthesis

StrategyDescriptionPotential for this compound
Chiral Pool Synthesis Utilization of readily available chiral starting materials.Synthesis could start from a chiral cyclohexyl-containing precursor.
Chiral Auxiliaries A chiral group is temporarily attached to the substrate to direct the stereochemical outcome.A chiral auxiliary could be attached to the chalcone or hydrazine.
Asymmetric Catalysis A chiral catalyst is used to create a chiral environment for the reaction.Chiral organocatalysts or metal complexes could be employed in the cyclization reaction.

Characterization of Intermediates and By-products in Reaction Mechanisms

A thorough understanding of a reaction mechanism involves the identification and characterization of any intermediates and by-products that may form. The synthesis of 4,5-dihydro-1H-pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazines is generally understood to proceed via a Michael addition followed by an intramolecular cyclization and dehydration.

Intermediates:

The primary intermediate in this reaction is the open-chain hydrazone, formed after the initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone. This intermediate can sometimes be isolated and characterized, particularly if the subsequent cyclization step is slow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying the structural features of this intermediate, such as the presence of both N-H and C=N bonds.

By-products:

Several by-products can potentially form during the synthesis of dihydropyrazoles. If the reaction is not carried out under optimal conditions, side reactions can occur. For instance, if the starting chalcone is susceptible to polymerization or decomposition, this can lead to a complex mixture of products. Additionally, if the hydrazine reagent is not pure, impurities can lead to the formation of undesired side products. The oxidation of the dihydropyrazole to the corresponding pyrazole (B372694) can also occur, especially if the reaction is exposed to air for extended periods at high temperatures.

The characterization of these minor components is crucial for optimizing the reaction conditions to favor the formation of the desired product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the components of a complex reaction mixture.

Table 3: Potential Intermediates and By-products in the Synthesis of this compound

SpeciesTypeKey Structural FeaturesCharacterization Techniques
Cyclohexyl Chalcone Hydrazone IntermediateOpen-chain structure with C=N and N-H bonds.NMR, IR, Mass Spectrometry
Pyrazole By-productAromatic five-membered ring.NMR (absence of aliphatic CH2-CH protons of the pyrazoline ring), UV-Vis, Mass Spectrometry
Polymeric materials By-productHigh molecular weight species.Gel Permeation Chromatography (GPC), Mass Spectrometry

Future Directions and Emerging Research Avenues for 5 Cyclohexyl 4,5 Dihydro 1h Pyrazole Derivatives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of 5-substituted-4,5-dihydro-1H-pyrazoles, including the 5-cyclohexyl variant, typically involves the cyclocondensation reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) hydrate (B1144303) or its derivatives. dergipark.org.trderpharmachemica.com While effective, conventional methods often require long reaction times, high temperatures, and the use of volatile organic solvents, which present environmental and efficiency challenges. nih.gov Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic protocols.

Emerging strategies are centered around "green chemistry" principles, such as the use of alternative energy sources. nih.gov Microwave irradiation and ultrasonic irradiation have been successfully employed to synthesize pyrazoline derivatives, offering significant advantages over conventional heating by reducing reaction times from hours to minutes and often improving yields. nih.govresearchgate.net For instance, the synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides from chalcones and aminoguanidine (B1677879) hydrochloride was achieved in high yields using ultrasonic irradiation. researchgate.net The development of solvent-free "grinding" techniques and the use of reusable catalysts like nano-ZnO or CeCl₃·7H₂O also represent promising avenues for enhancing the environmental friendliness and cost-effectiveness of synthesis. nih.gov

Future work should aim to systematically apply these modern techniques to the synthesis of 5-cyclohexyl-4,5-dihydro-1H-pyrazoles. A key challenge will be to achieve high regioselectivity and stereoselectivity, particularly when creating chiral centers at the C4 and C5 positions of the pyrazoline ring. The development of chiral catalysts or auxiliaries compatible with these green methodologies will be a critical area of exploration.

Table 1: Comparison of Synthetic Methodologies for Pyrazoline Derivatives

Method Energy Source Typical Reaction Time Key Advantages Key Disadvantages
Conventional Heating Thermal (Reflux) Hours Well-established, simple setup Long reaction times, high energy consumption, often requires organic solvents
Microwave Irradiation Microwave Minutes Rapid heating, increased reaction rates, improved yields Requires specialized equipment, potential for localized overheating
Ultrasonic Irradiation Acoustic Cavitation Minutes to Hours Enhanced mass transfer, shorter reaction times, can be performed at lower temperatures Requires specialized equipment, efficiency can be solvent-dependent
Grinding Technique Mechanical Force Minutes Solvent-free, high atom economy, environmentally friendly May not be suitable for all substrates, scalability can be a challenge

Exploration of Undiscovered Reactivity Patterns and Transformations

The pyrazoline ring is a versatile heterocyclic system with multiple reactive sites, including the two nitrogen atoms and the C=N double bond. While its synthesis is well-documented, its full reactive potential, especially for derivatives bearing a bulky cyclohexyl group, remains underexplored. Future research should focus on uncovering novel reactivity patterns and chemical transformations to generate diverse molecular scaffolds.

Key areas of interest include:

Functionalization of the Ring: Exploring selective reactions at the N1 and C4 positions. While N1 is commonly substituted via acylation or alkylation, developing methodologies for selective C-H functionalization at C4 would provide direct access to novel derivatives without requiring multi-step syntheses.

Ring Transformations: Investigating reactions that lead to the opening or rearrangement of the pyrazoline ring to form other heterocyclic or acyclic structures. Such transformations could be triggered by light, heat, or specific reagents, providing pathways to unique chemical entities.

Aromatization: The oxidation of the 4,5-dihydro-1H-pyrazole ring to the corresponding aromatic pyrazole (B372694) is a common transformation. nih.gov Investigating this reaction with various oxidizing agents and conditions for 5-cyclohexyl derivatives could yield stable pyrazoles with potentially different biological activity profiles.

Cycloaddition Reactions: Treating the C=N bond of the pyrazoline as a dipolarophile or dienophile in cycloaddition reactions could lead to the construction of complex, fused heterocyclic systems. nih.gov The steric hindrance from the C5-cyclohexyl group will likely play a significant role in the stereochemical outcome of these reactions, which warrants detailed investigation. For example, 1,3-dipolar cycloaddition reactions using in-situ generated nitrile imines are an efficient method for constructing pyrazole rings and could be adapted for further functionalization. nih.gov

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry offers powerful tools to accelerate the drug discovery process by providing insights into molecular properties, reaction mechanisms, and biological interactions. For 5-cyclohexyl-4,5-dihydro-1H-pyrazole derivatives, future research will heavily rely on advanced computational modeling.

Predictive Design: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of pyrazoline derivatives with their biological activities. frontiersin.org These models can then be used to predict the activity of novel, unsynthesized compounds, guiding synthetic efforts toward more promising candidates.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of synthetic reactions, explaining observed regioselectivity and stereoselectivity. eurjchem.com This understanding can help in optimizing reaction conditions to improve yields and purity. For instance, DFT has been used to elucidate the isomerization mechanism of N-nitropyrazole during synthesis. mdpi.com

Molecular Docking: For derivatives with known biological targets, molecular docking simulations can predict the binding orientation and affinity of the compounds within the active site of a protein. researchgate.neturan.ua This allows for the rational design of derivatives with improved potency and selectivity. Docking studies have been crucial in identifying key interactions between pyrazoline derivatives and enzymes like cyclooxygenase-2 (COX-2), providing a basis for designing new inhibitors. researchgate.net

Table 2: Applications of Computational Modeling in Pyrazoline Research

Computational Method Application Research Goal
Quantitative Structure-Activity Relationship (QSAR) Predictive Modeling Predict biological activity of new derivatives to prioritize synthesis.
Density Functional Theory (DFT) Mechanistic Studies Elucidate reaction pathways, understand selectivity, and optimize synthetic conditions.
Molecular Docking Ligand-Protein Binding Predict binding modes and affinities to guide the design of potent and selective inhibitors.

Expanding the Scope of Structure-Activity Relationship Studies with Diverse Cyclohexyl Modifications

Future SAR studies should investigate:

Stereochemistry: The C5 position is a chiral center. The synthesis of enantiomerically pure (R)- and (S)-5-cyclohexyl-4,5-dihydro-1H-pyrazoles and the evaluation of their individual biological activities are essential. Chirality can have a profound impact on binding affinity and efficacy, as demonstrated in other heterocyclic systems where one enantiomer is significantly more active than the other. nih.gov

Substituents on the Cyclohexyl Ring: Introducing various functional groups (e.g., hydroxyl, amino, carboxyl, halogen) at different positions (e.g., 2', 3', 4') on the cyclohexyl ring would systematically probe the steric and electronic requirements for optimal activity. For example, adding polar groups could improve solubility and introduce new hydrogen bonding interactions with a biological target.

Ring Conformation: The conformational preference of the cyclohexyl ring (chair vs. boat) and the orientation of its substituents (axial vs. equatorial) can influence how the molecule fits into a binding pocket. Investigating conformationally restricted cyclohexyl analogs, such as bicyclic systems, could provide valuable insights.

Bioisosteric Replacement: Replacing the cyclohexyl ring with other cyclic or acyclic lipophilic groups of similar size (e.g., cyclopentyl, cycloheptyl, branched alkyl chains) would help determine if the specific carbocyclic nature of the cyclohexyl group is essential for activity or if it primarily serves as a generic bulky lipophilic anchor. nih.gov This approach helps in fine-tuning the pharmacokinetic profile of the lead compounds.

By systematically pursuing these avenues, researchers can build a detailed understanding of the chemical and biological landscape of this compound derivatives, paving the way for the development of novel and highly effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclohexyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, chalcone derivatives (e.g., pyridylchalcones) can react with hydrazine derivatives under acidic or basic conditions to form the dihydropyrazole core. Temperature and solvent polarity significantly affect regioselectivity and yield. Ethanol or acetic acid under reflux (80–100°C) is commonly used . Optimization of stoichiometry (e.g., hydrazine:chalcone ratio) and reaction time (6–24 hours) is critical to minimize byproducts like fully aromatic pyrazoles .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs a combination of:

  • Spectroscopy : 1H NMR^1 \text{H NMR} to confirm hydrogen environments (e.g., diastereotopic protons at C4 and C5) and 13C NMR^{13} \text{C NMR} for carbonyl/cyclohexyl carbon signals.
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95% typically required).
  • X-ray crystallography : Resolves stereochemistry and confirms the chair conformation of the cyclohexyl group in solid-state structures .

Q. What are the key structural features of this compound that influence its reactivity?

  • Methodological Answer : The cyclohexyl group introduces steric hindrance, affecting nucleophilic substitution at the pyrazole ring. The 4,5-dihydro moiety (non-aromatic) increases susceptibility to oxidation compared to fully aromatic pyrazoles. Hydrogen bonding via the NH group (e.g., at N1) can stabilize intermediates in further functionalization reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). These correlate with experimental bioactivity data, such as binding affinity to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., CB1 antagonists). Molecular docking simulations further predict interaction modes with target proteins .

Q. What strategies resolve contradictions in reported biological activities of structurally similar dihydropyrazoles?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, IC50_{50} protocols). Systematic approaches include:

  • Meta-analysis : Compare datasets using standardized activity metrics (e.g., pIC50_{50}) and control compounds.
  • Structure-Activity Relationship (SAR) : Isolate substituent effects (e.g., replacing cyclohexyl with phenyl) to identify critical pharmacophores .
  • Kinetic Studies : Assess time-dependent inhibition or allosteric effects to explain divergent results .

Q. How does the cyclohexyl substituent influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer : The lipophilic cyclohexyl group enhances blood-brain barrier permeability but may reduce aqueous solubility. In vitro assays (e.g., PAMPA for permeability) and in vivo pharmacokinetic profiling (e.g., rat models with LC-MS/MS quantification) are used to measure bioavailability, half-life, and metabolic stability. Metabolite identification via mass spectrometry reveals oxidation pathways (e.g., hydroxylation at the cyclohexyl ring) .

Q. What experimental designs are optimal for studying the stereochemical outcomes of dihydropyrazole functionalization?

  • Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. Asymmetric synthesis techniques, such as using chiral auxiliaries or catalysts (e.g., BINOL-derived ligands), control stereochemistry during alkylation or acylation reactions. Dynamic NMR can monitor diastereomer interconversion rates in solution .

Data Analysis & Theoretical Framework

Q. How to integrate experimental data with theoretical models to refine reaction mechanisms?

  • Methodological Answer : Combine kinetic isotope effects (KIEs) and computational transition-state modeling. For example, deuterium labeling at the hydrazine NH2_2 group can elucidate rate-determining steps in cyclocondensation. IRC (Intrinsic Reaction Coordinate) calculations in Gaussian or ORCA software map reaction pathways .

Q. What statistical methods are robust for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Bootstrap resampling estimates confidence intervals. For multiplex assays (e.g., high-throughput screening), apply false discovery rate (FDR) corrections to minimize Type I errors .

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